molecular formula C11H10N2O2 B028089 6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2166-33-8

6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B028089
CAS No.: 2166-33-8
M. Wt: 202.21 g/mol
InChI Key: HEKMSRLHSLEVMF-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of cardiovascular diseases, cancer, and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is the GABA-A receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound interacts with the GABA-A receptor in a selective and competitive manner . As an antagonist, it binds to the receptor and blocks its action, thereby inhibiting the effects of GABA.

Biochemical Pathways

The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . By blocking the receptor, it inhibits the flow of chloride ions into the neuron, which can lead to an increase in the neuron’s excitability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method includes the reaction of 4-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    CI-914: A pyridazinone derivative with similar cardiotonic properties.

    CI-930: Another pyridazinone with potent positive inotropic effects.

    Pimobendan: A well-known pyridazinone used in the treatment of heart failure.

    Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.

    Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive agent.

Uniqueness

6-(4-Methoxyphenyl)pyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxyphenyl group enhances its lipophilicity and ability to interact with biological membranes, contributing to its therapeutic potential.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMSRLHSLEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-33-8
Record name 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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